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molecular formula C11H12N2O3 B8394142 N-[1-(6-hydroxy-1,2-benzisoxazol-3-yl)ethyl]acetamide

N-[1-(6-hydroxy-1,2-benzisoxazol-3-yl)ethyl]acetamide

Cat. No. B8394142
M. Wt: 220.22 g/mol
InChI Key: ZHFJJWKQPFZTAR-UHFFFAOYSA-N
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Patent
US08501804B2

Procedure details

To a suspension of N-[1-(6-methoxy-1,2-benzisoxazol-3-yl)ethyl]acetamide (500 mg, 2.13 mmol) obtained in Reference Example 9 in toluene (10 mL) was added 1 M boron tribromide methylene chloride solution (6.40 mL, 6.40 mmol) under ice-cooling and, under a nitrogen atmosphere, the mixture was stirred at room temperature for 1 hr. Methylene chloride (5 mL) and 1 M boron tribromide methylene chloride solution (5.00 mL, 5.00 mmol) were added thereto at room temperature, and the mixture was stirred under heating at 50° C. for 16 hr. To the reaction mixture was added ethyl acetate, and the mixture was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (470 mg, quantitative) as an oil. This was used for the next step without purification.
Name
N-[1-(6-methoxy-1,2-benzisoxazol-3-yl)ethyl]acetamide
Quantity
500 mg
Type
reactant
Reaction Step One
Name
boron tribromide methylene chloride
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
boron tribromide methylene chloride
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:17]=[CH:16][C:6]2[C:7]([CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[N:8][O:9][C:5]=2[CH:4]=1.C(Cl)Cl.B(Br)(Br)Br.C(Cl)Cl.C(OCC)(=O)C>C1(C)C=CC=CC=1>[OH:2][C:3]1[CH:17]=[CH:16][C:6]2[C:7]([CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[N:8][O:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
N-[1-(6-methoxy-1,2-benzisoxazol-3-yl)ethyl]acetamide
Quantity
500 mg
Type
reactant
Smiles
COC1=CC2=C(C(=NO2)C(C)NC(C)=O)C=C1
Step Two
Name
boron tribromide methylene chloride
Quantity
6.4 mL
Type
reactant
Smiles
C(Cl)Cl.B(Br)(Br)Br
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
boron tribromide methylene chloride
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl.B(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling and, under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
at room temperature, and the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 50° C. for 16 hr
Duration
16 h
WASH
Type
WASH
Details
the mixture was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC2=C(C(=NO2)C(C)NC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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